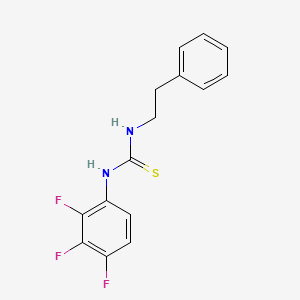

N-(2-苯乙基)-N'-(2,3,4-三氟苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

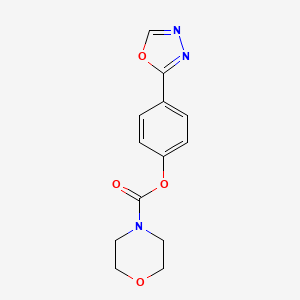

N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea is a compound of interest due to its potential applications in materials science, organic synthesis, and possibly as a ligand in coordination chemistry. Its unique structural features, including the thiourea moiety and the presence of trifluorophenyl and phenylethyl groups, contribute to its intriguing properties.

Synthesis Analysis

The synthesis of related aryl-thioureas typically involves the reaction of appropriate isothiocyanates with amines. For example, Kaminsky et al. (2010) synthesized enantiopure aryl-thioureas by reacting 4-X-phenyl isothiocyanates with 1-(S)-1-phenylethylamine in methanol/ethanol solutions, leading to large single crystals suitable for X-ray diffraction studies (Kaminsky, Responte, Daranciang, Gallegos, Tran, & Pham, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction. The molecular packing and crystal morphology can be analyzed using models like the Bravais-Friedel, Donnay-Harker model, and Hirshfeld surface calculations. For instance, the molecular structures of synthesized thiourea derivatives reveal significant details about their geometry and intermolecular interactions, providing insights into their potential applications and reactivity profiles.

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including [3+2] cycloadditions and organocatalysis. Their ability to form hydrogen bonds makes them effective catalysts in organic transformations. For example, Xie et al. (2019) demonstrated that thiourea can efficiently catalyze the [3+2] cycloaddition of donor-acceptor cyclopropanes, leading to diverse 2-amino-4,5-dihydrothiophenes (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as refractive indices and optical rotation, can be predicted using semi-empirical classical models based on experimentally determined parameters. These properties are essential for applications in optical materials and devices.

Chemical Properties Analysis

The chemical properties of N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea derivatives, including their reactivity, potential as ligands in coordination chemistry, and use in organocatalysis, are influenced by their molecular structure. Their ability to participate in hydrogen bonding and their electronic properties, determined through methods like HOMO-LUMO analysis and NBO analysis, are critical for their functionality in various chemical contexts.

科学研究应用

有机催化

硫脲衍生物,包括N-(2-苯乙基)-N'-(2,3,4-三氟苯基)硫脲,经常用于有机催化中。一项研究证明了合成几种带有各种芳基、苄基或脂肪族部分的硫脲,并测试了它们的氢键强度和催化活性。这项研究强调了用可调节官能团(如酯或砜芳基)取代硫脲中的常见基序以增强催化活性的潜力 (Nickisch, Gabrielsen, & Meier, 2020)。

酶抑制和汞传感

硫脲衍生物已显示出作为酶抑制剂和汞传感器的潜力。一项研究评估了六种不对称硫脲衍生物的抗胆碱酯酶活性和作为汞传感探针的潜力。这些化合物在荧光研究中显示出显着的酶抑制和敏感性,突出了它们在生物和环境应用中的潜力 (Rahman et al., 2021)。

斑马鱼发育研究

相关的化合物1-苯基 2-硫脲 (PTU) 已用于斑马鱼发育研究。研究发现,PTU 可以改变视黄酸和胰岛素样生长因子信号传导,影响斑马鱼的颅面发育。这表明 PTU 和类似化合物在胚胎发生研究中应谨慎使用,因为它们可以改变关键的信号通路 (Bohnsack, Gallina, & Kahana, 2011)。

光谱和结构分析

已经对硫脲衍生物进行了光谱和结构分析,以更好地了解它们的性质。一项涉及 1-(3-氯-4-氟苯基)-3-[3-(三氟甲基)苯基]硫脲的研究提供了对其分子结构、振动频率和作为镇痛药物先导化合物的潜力的见解 (Mary et al., 2016)。

过渡金属配合物

已经研究了过渡金属配合物与硫脲衍生物(包括 N-苯基-N'-[取代苯基]硫脲)的形成。当与某些过渡金属络合时,这些配合物显示出广泛的生物活性和增强的活性潜力 (Shadab & Aslam, 2014)。

属性

IUPAC Name |

1-(2-phenylethyl)-3-(2,3,4-trifluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2S/c16-11-6-7-12(14(18)13(11)17)20-15(21)19-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMSWRFVLJZNRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-N'-(2,3,4-trifluorophenyl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)